4-Chlorophenylcyanamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 4-chlorophenyl isocyanate, can be achieved through the reaction of triphosgene and p-chloroaniline, with the optimal reaction conditions involving 1,2-dichloroethane as the solvent and a reaction temperature of 75~82°C for 4.5 hours, yielding up to 81% of the product (Li Yan-wei, 2005).
Molecular Structure Analysis
For compounds akin to 4-chlorophenylcyanamide, molecular structure characterization can be conducted using IR and 1HNMR techniques, providing detailed insights into the compound's structure and chemical behavior (Z. Ming-gen, 2008).
Chemical Reactions and Properties
Chemical reactions involving cyanamide derivatives include cyclization processes to form various biologically active compounds, showcasing their reactivity and potential applications in synthesizing pharmaceutical agents (V. Baranovskyi et al., 2018).
Physical Properties Analysis
The physical properties of related cyanamide compounds have been thoroughly investigated through techniques like FT-IR, NMR, UV–vis, and X-Ray single crystal determination. These studies provide essential data on the compound's stability, molecular geometry, and vibrational frequencies, which are critical for understanding its behavior in various conditions (M. Durgun et al., 2016).
Chemical Properties Analysis
The chemical properties of 4-chlorophenylcyanamide derivatives can be elucidated through advanced spectroscopic and computational studies, including Density Functional Theory (DFT) analyses. These studies offer insights into the compound's electronic structure, chemical reactivity, and potential applications in materials science and catalysis (H. Parveen et al., 2019).
Scientific Research Applications
Biological Applications
4-Chlorophenylcyanamide has been used in the field of biological applications .
Summary of the Application
It has been used in the synthesis of assorted derivatives of N-cyano-N-arylbenzenesulfonamide as electrophilic cyanation agents . These agents have shown noticeable improved performance in biological compounds and drug treatment .
Methods of Application
The method involves ultrasound-assisted N-sulfonylation of arylcyanamides with aryl sulfonyl chloride at ambient temperature . The process can be further improved using Ag/feldspar nanocomposite, accessible via an eco-friendly and inexpensive method using Hedera helix leaf extract .
Results or Outcomes
Chemical Synthesis
4-Chlorophenylcyanamide is also used in the field of chemical synthesis .
Summary of the Application
It has been used in the N-sulfonylation of arylcyanamides with aryl sulfonyl chloride . This process is part of the synthesis of assorted derivatives of N-cyano-N-arylbenzenesulfonamide, which serve as electrophilic cyanation agents .
Methods of Application
The method involves the use of ultrasound-assisted N-sulfonylation of arylcyanamides with aryl sulfonyl chloride at ambient temperature . The addition of Ag/feldspar nanocomposite to the reaction mixture caused rapid enhancement of the N-tosylation of 4-chlorophenylcyanamide .
Results or Outcomes
The process resulted in the successful synthesis of N-cyano-N-arylbenzenesulfonamide derivatives .
Safety And Hazards
Safety data sheets recommend ensuring adequate ventilation when handling 4-Chlorophenylcyanamide and using personal protective equipment such as tightly fitting safety goggles7.
Future Directions
Recent advances in cyanamide chemistry suggest that the use and application of substituted cyanamides in synthetic chemistry have increased significantly8. This could potentially lead to new applications and developments for 4-Chlorophenylcyanamide in the future.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and databases.
properties
IUPAC Name |
(4-chlorophenyl)cyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFFFNUVYUGXEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158839 | |
Record name | Cyanamide, (4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenylcyanamide | |
CAS RN |
13463-94-0 | |
Record name | Cyanamide, (4-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanamide, (4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.